4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest due to their pharmacological properties. In the context of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine, several studies have reported the synthesis of related compounds. For instance, compound 13e, a potent anti-acetylcholinesterase inhibitor, was synthesized by replacing the 2-isoindoline moiety with an indanone moiety, demonstrating the flexibility in modifying the piperidine core for enhanced activity . Similarly, compound 21, another anti-AChE inhibitor, was synthesized by introducing a bulky moiety and an alkyl or phenyl group at the nitrogen atom of benzamide, indicating the importance of substituents on the piperidine nitrogen for activity . The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones also highlights the diversity of piperidine derivatives, with compound 9 showing antihypertensive activity . A novel scaffold for drug discovery, a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, showcasing the potential for creating complex piperidine-based structures .
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using various spectroscopic techniques. The study of 1-Benzyl-4-(N-Boc-amino)piperidine employed FT-IR, FT-Raman, UV-Vis, and NMR techniques to characterize the compound. Density Functional Theory (DFT) was used to determine optimized geometrical parameters and vibrational assignments, which were compared with experimental values . The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined, revealing that it crystallizes in the monoclinic system . Similarly, the crystal structures of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine and 5-hydroxymethylene-4-phenyl-N-methyl-1,2,5,6-tetrahydropyridine were determined by X-ray diffraction, providing insights into the intermolecular interactions and conformational preferences of these compounds .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are crucial for their synthesis and modification. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate involved protection, reduction, and substitution reactions to yield a crucial intermediate of vandetanib . The condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride resulted in the formation of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound characterized by spectroscopic techniques and X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The HOMO-LUMO bandgap energy and electron excitation analysis of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its electronic properties. Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor were used to identify the most reactive sites of the compound . The crystallographic data of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed their solid-state conformations and intermolecular interactions, which are important for understanding their physical properties .
Scientific Research Applications
Virtual Screening and Breast Tumor Metastasis
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine, under the derivative name (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine 1 (IPR-1), was used in virtual screening targeting the urokinase receptor (uPAR). This led to the discovery of compounds that block angiogenesis and inhibit cell growth, particularly in breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds are potential candidates for breast tumor metastasis treatment (Wang et al., 2011).
Organotin(IV) Derivatives and Biological Activities
A study focused on the synthesis of organotin(IV) derivatives using 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate. These compounds exhibited significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, suggesting potential use in antimicrobial and anticancer therapies (Shaheen et al., 2018).
Structural and Electronic Properties
Research has been conducted on the structural and electronic properties of molecules containing 4-benzo[1,3]dioxol-5-ylmethyl-piperidine. These studies, which utilized density functional theory (DFT) and semi-empirical molecular orbital calculations, provide insights into the interaction of these molecules with their environment, relevant to their potential applications in various scientific fields (Essa & Jalbout, 2008).
Potential Anti-Malarial Agents
Certain derivatives of 4-benzo[1,3]dioxol-5-ylmethyl-piperidine have been identified as potential anti-malarial agents. The structural analysis of these derivatives showed the importance of specific substituents for generating anti-malarial activity, providing a basis for the development of new therapeutic agents (Cunico et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHCQZLXBLDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588785 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine | |
CAS RN |
76672-65-6 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.